Methyl 3-oxopiperazine-1-carboxylate
Description
Methyl 3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a ketone group at the 3-position and a methyl ester at the 1-position. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, HDAC inhibitors, and PROTACs (Proteolysis-Targeting Chimeras) .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)8-3-2-7-5(9)4-8/h2-4H2,1H3,(H,7,9) |
InChI Key |
KYYLAWXTLYEXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCNC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- tert-Butyl 3-oxopiperazine-1-carboxylate
- Benzyl 3-oxopiperazine-1-carboxylate
- (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate
Key Observations :
- The tert-butyl group enhances steric bulk and stability under acidic conditions, making it ideal for multi-step syntheses requiring orthogonal protection .
- The benzyl group offers moderate stability but requires harsher conditions (e.g., hydrogenolysis) for deprotection .
- The fluorenylmethyl (FMOC) group is widely used in peptide synthesis due to its UV activity and ease of removal under mild basic conditions .
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